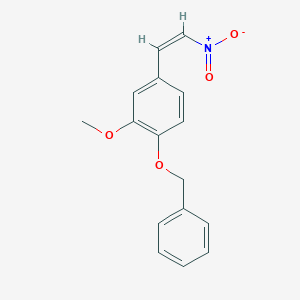

4-Benzyloxy-3-methoxy-beta-nitrostyrene

Description

Contextualization within Substituted Nitrostyrenes and Nitroalkenes

Substituted nitrostyrenes and nitroalkenes are a class of organic compounds that feature a nitro group attached to a carbon-carbon double bond. wikipedia.org The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the alkene, making it an excellent Michael acceptor and a reactive component in various cycloaddition reactions. wikipedia.orgnih.gov This inherent reactivity has established nitroalkenes as crucial intermediates in organic synthesis. mdpi.com

The synthesis of nitroalkenes can be achieved through several methods, including the Henry reaction (a nitroaldol reaction) between an aldehyde and a nitroalkane, followed by dehydration. wikipedia.orgwikipedia.org Specifically, 4-benzyloxy-3-methoxy-beta-nitrostyrene is typically synthesized via the condensation of 4-benzyloxy-3-methoxybenzaldehyde (B140485) with nitromethane (B149229). chemicalbook.com This straightforward synthesis from readily available starting materials adds to its appeal in synthetic applications. mdpi.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound lies in its role as a key intermediate for constructing more complex molecular architectures. The nitro group can be readily transformed into a variety of other functional groups, including amines, which are fundamental in the synthesis of many biologically active compounds. For instance, the reduction of the nitro group in substituted nitrostyrenes is a common strategy for preparing phenethylamines, a class of compounds with significant physiological effects. wikipedia.org

In medicinal chemistry, derivatives of β-nitrostyrene have shown promise in various therapeutic areas. Research has indicated that some β-nitrostyrene compounds exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. nih.gov While specific studies on the direct medicinal applications of this compound are part of ongoing research, its structural motifs are present in molecules of interest for drug discovery.

Overview of Key Research Areas Pertaining to the Compound

Current research involving this compound and related compounds focuses on several key areas:

Synthetic Methodology: Chemists are continuously exploring more efficient and stereoselective methods for the synthesis of substituted nitrostyrenes and their subsequent transformations. This includes the development of novel catalytic systems and reaction conditions. organic-chemistry.orgnih.gov

Heterocyclic Synthesis: Nitroalkenes are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.orgorganic-chemistry.org

Medicinal Chemistry: The investigation of the biological activities of nitrostyrene (B7858105) derivatives is an active area of research. nih.gov This includes screening for anticancer, antimicrobial, and other therapeutic properties. mdpi.com The deuterated form of 3-benzyloxy-4-methoxy-β-nitrostyrene is used in pharmacokinetic studies of papaverine (B1678415) metabolites.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C16H15NO4 | chemicalbook.comscbt.com |

| Molecular Weight | 285.29 g/mol | chemicalbook.comscbt.com |

| Melting Point | 122-124 °C | chemicalbook.com |

| Appearance | Yellow Solid | chemicalbook.com |

| CAS Number | 1860-56-6 | chemicalbook.comscbt.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNRJKNDGBMCL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-56-6 | |

| Record name | trans-4-Benzyloxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Benzyloxy 3 Methoxy Beta Nitrostyrene

Henry Reaction (Nitroaldol Condensation) as a Primary Synthetic Route

The Henry Reaction stands as a fundamental and widely utilized method for the synthesis of β-nitroalcohols, which can be subsequently dehydrated to form nitroalkenes like 4-Benzyloxy-3-methoxy-beta-nitrostyrene. organic-chemistry.orgresearchgate.net The reaction is typically base-catalyzed and involves the addition of a nitronate anion to a carbonyl compound. organic-chemistry.org

The direct precursor for synthesizing this compound is the condensation of 4-benzyloxy-3-methoxybenzaldehyde (B140485) with nitromethane (B149229). This reaction forms the carbon-carbon bond that constitutes the backbone of the target molecule. The process is an example of the nitroaldol reaction where nitromethane provides the nucleophilic carbanion and 4-benzyloxy-3-methoxybenzaldehyde acts as the electrophilic aldehyde.

Ammonium (B1175870) acetate (B1210297) is frequently employed as a catalyst in the Henry reaction for the synthesis of nitrostyrenes. google.com It serves as a weak base to deprotonate nitromethane, generating the reactive nitronate ion. The acetate anion acts as the base, while the ammonium cation can help to stabilize the intermediates. This catalytic system is advantageous because it is mild, inexpensive, and generally leads to good yields of the dehydrated nitroalkene product directly. In a related synthesis of 4-methoxy-beta-nitrostyrene, ammonium acetate was used in conjunction with glacial acetic acid, highlighting its role in facilitating the condensation and subsequent dehydration. google.com

The efficiency of the condensation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and reaction time.

Temperature: The reaction temperature influences both the rate of reaction and the product distribution. For the synthesis of similar nitrostyrenes, temperatures can range from room temperature to reflux conditions. For instance, a method for producing β-nitrostyrene compounds suggests a reaction temperature of 70 to 80°C to achieve a high yield in an industrially safe range. google.com

Solvent: The choice of solvent is crucial. While some procedures are performed under solvent-free conditions, particularly in microwave-assisted synthesis, others utilize solvents like glacial acetic acid. google.comgoogle.com Acetic acid can act as both a solvent and a co-catalyst, facilitating the dehydration of the intermediate nitroalcohol to the final nitrostyrene (B7858105).

Time: The reaction time is optimized to ensure the completion of the reaction while minimizing the formation of by-products. Reaction times can vary significantly, from a few minutes under microwave irradiation to several hours under conventional heating. google.comgoogle.com For example, one preparation of a related compound involved stirring at 40-50°C for 2 hours, followed by another 2.5 hours at 52-55°C. google.com

Table 1: Conventional Synthesis Parameters for Nitrostyrene Derivatives via Henry Reaction

| Parameter | Conditions |

| Reactants | Aromatic Aldehyde, Nitromethane |

| Catalyst | Ammonium Acetate |

| Solvent | Glacial Acetic Acid |

| Temperature | 70-130°C |

| Time | 0.5-24 hours |

The synthesis of nitrostyrenes, including this compound, can be performed using both conventional heating methods and microwave irradiation. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov

Microwave-assisted synthesis often leads to a dramatic reduction in reaction times and an improvement in yields compared to conventional heating methods. The use of microwave irradiation in the ammonium acetate-catalyzed Henry reaction has been shown to be highly effective. google.com For example, a microwave-assisted synthesis of 4-aryl/alkylaminocoumarins demonstrated that a reaction which gave a 45% yield with conventional heating could be improved to a 90% yield in a much shorter time under microwave conditions. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Table 2: Comparison of Conventional vs. Microwave-Assisted Henry Reaction

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Yield | Moderate to Good | Good to Excellent researchgate.net |

| Energy Consumption | Higher | Lower |

| Heating | Conduction/Convection | Direct Dielectric Heating |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. researchgate.netuniv-amu.fr In the context of the Henry reaction, specific ionic liquids have been shown to act as effective promoters and recyclable media. acs.org The use of task-specific ionic liquids, such as those derived from ethanolamine, can catalyze the condensation of aromatic aldehydes with nitroalkanes to afford β-nitrostyrenes in high yields. google.com The unique properties of ionic liquids, such as their high polarity and ability to form hydrogen bonds, can stabilize reaction intermediates and transition states, thereby enhancing the reaction rate and yield. researchgate.net Furthermore, the non-volatile nature of ionic liquids simplifies product isolation and allows for the potential recycling of the catalytic system, aligning with the principles of green chemistry.

Use of Ionic Liquids in Henry Reaction for Enhanced Yields

Influence of Ionic Liquid Cation, Anion Structure, and Polarity

The synthesis of β-nitrostyrenes, including this compound, via the Henry condensation reaction can be significantly influenced by the use of ionic liquids (ILs) as reaction media. researchgate.net Ionic liquids, which are salts in a liquid state, offer a tunable environment where the choice of cation and anion can direct reaction outcomes. researchgate.netchim.ituniv-amu.fr

Research on the condensation of benzaldehyde with nitromethane to form β-nitrostyrene in (2-hydroxyethyl)ammonium carboxylate ILs demonstrates a clear dependence of the product yield on the IL's structure. researchgate.net The nature of both the cation and the anion plays a crucial role in the catalytic activity. researchgate.netnih.gov

Cation Influence: The structure of the cation, such as those derived from (2-hydroxyethyl)amines, affects the reaction yield. For instance, in a study using (2-hydroxyethyl)ammonium carboxylates, variations in the amine structure led to different yields of β-nitrostyrene. researchgate.net

Anion Influence: The anion's structure is often a dominant factor. nih.govrsc.orgnih.gov In the synthesis of β-nitrostyrene, different carboxylate anions (formate, lactate, acetate) in the IL resulted in varied product yields. The highest yield was achieved using (2-hydroxyethyl)ammonium formate. researchgate.net This suggests that the basicity and hydrogen bond accepting potential of the anion are key parameters influencing the reaction. researchgate.netnih.gov

Polarity and Pseudo-pH: The polarity of the ionic liquid and the pseudo-pH of the reaction medium are also critical. A study found that the yield of β-nitrostyrene was highest within a narrow pseudo-pH range of 6.5–6.8. researchgate.net This indicates that the acid-base properties of the ionic liquid medium are finely tuned for optimal catalytic activity in the Henry reaction. researchgate.net

The table below summarizes the impact of different ionic liquid components on the yield of β-nitrostyrene, based on data from the condensation of benzaldehyde and nitromethane. researchgate.net

| Cation | Anion | Yield of β-nitrostyrene (%) |

| (2-hydroxyethyl)ammonium | Formate | ~90 |

| (2-hydroxyethyl)ammonium | Lactate | ~60 |

| (2-hydroxyethyl)ammonium | Acetate | ~55 |

| N-methyl-(2-hydroxyethyl)ammonium | Formate | ~75 |

| N,N-dimethyl-(2-hydroxyethyl)ammonium | Formate | ~45 |

Stereochemical Considerations in Henry Reaction Products (e.g., E/Z Isomerism)

The Henry reaction typically produces β-nitro alcohols, which subsequently dehydrate to form nitroalkenes. organic-chemistry.orgwikipedia.org This final product, a β-nitrostyrene, can exist as two geometric isomers: (E) and (Z). rsc.orgrsc.org

In the case of most 2-substituted nitroethylenes, the (E)-isomer (trans) is thermodynamically more stable and is therefore the predominant or exclusively formed product. rsc.orgrsc.org The (Z)-isomer (cis) is often unstable and can transform into the more stable (E)-isomer. rsc.orgnih.gov For example, photoisomerization can be used to convert the (E)-form to the (Z)-form, though the (Z)-isomer may be difficult to isolate due to its tendency to revert to the (E)-form. nih.gov

The stereochemical course of the Henry reaction itself can be complex, often resulting in a mixture of diastereomers if new stereocenters are formed. wikipedia.orgnih.gov However, the subsequent elimination step to form the nitrostyrene double bond generally favors the more stable (E)-configuration where the bulky phenyl and nitro groups are on opposite sides of the double bond. The reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon can also influence the final isomeric ratio. wikipedia.orgnih.gov

Computational studies on the reactivity of (E)- and (Z)-β-nitrostyrenes in cycloaddition reactions have confirmed the higher stability of the (E)-isomer. rsc.org The steric hindrance between the nitro and phenyl groups in the (Z)-isomer disrupts the planar geometry, leading to lower stability compared to the (E)-isomer. rsc.org While both isomers can be prepared, synthetic procedures for β-nitrostyrenes usually yield the (E)-isomer as the major product. oup.com

| Isomer | Configuration | Relative Stability |

| (E)-β-nitrostyrene | Trans | More stable, typically the major product |

| (Z)-β-nitrostyrene | Cis | Less stable, often transient |

Alternative Synthetic Strategies

While the Henry reaction is the most common route to this compound, several alternative synthetic methodologies exist.

Wittig Reaction and Heck Reaction Approaches

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. nih.govmasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent). wikipedia.org To synthesize a nitrostyrene derivative, this could theoretically involve the reaction of 4-benzyloxy-3-methoxybenzaldehyde with a nitro-substituted Wittig reagent like (nitromethyl)triphenylphosphorane. The reaction proceeds through a betaine intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine oxide. masterorganicchemistry.comwikipedia.org The stereochemistry of the resulting alkene (E/Z ratio) can be influenced by the nature of the ylide and the reaction conditions. nih.govwikipedia.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. researchgate.net This could be a potential route for synthesizing this compound by coupling an aryl halide, such as 4-benzyloxy-3-methoxy-iodobenzene, with nitroethene. The reaction typically employs a palladium catalyst and a base. One-pot procedures combining in situ alkene generation (for example, via a Wittig reaction) followed by a Heck reaction have also been developed. researchgate.net

Direct Nitration of Styrene (B11656) Derivatives

An alternative to building the nitro-substituted vinyl group onto the aromatic ring is to start with the corresponding styrene and introduce the nitro group directly. A convenient one-pot method for the selective nitration of styrenes to β-nitrostyrenes has been developed. unirioja.es This method uses a system of copper(II) tetrafluoroborate (Cu(BF₄)₂), iodine, and sodium nitrite (NaNO₂) in acetonitrile (B52724). unirioja.es

This procedure would involve the direct nitration of 4-benzyloxy-3-methoxystyrene. The reaction proceeds under mild conditions and generally produces the trans-β-nitrostyrenes in acceptable to good yields. unirioja.es A key advantage is that no nitration of the aromatic ring is typically observed. unirioja.es

Preparation from Substituted Benzoic Acids

Synthesis can also begin from a corresponding substituted benzoic acid, such as 4-benzyloxy-3-methoxybenzoic acid. This pathway typically involves multiple steps. A common route is the reduction of the carboxylic acid to the corresponding aldehyde, 4-benzyloxy-3-methoxybenzaldehyde. This aldehyde then serves as the starting material for the Henry condensation with nitromethane, as described previously. orgsyn.orgmdma.ch

Another potential, though more circuitous, route involves the conversion of the benzoic acid to a cinnamic acid derivative. For example, m-nitrobenzaldehyde can be condensed with malonic acid to form m-nitrocinnamic acid, which is then decarboxylated to yield m-nitrostyrene. orgsyn.org A similar pathway could be envisioned starting from 4-benzyloxy-3-methoxybenzoic acid, though it would be less direct than the aldehyde-based Henry reaction.

Green Chemistry Approaches in Synthesis

Several strategies align with the principles of green chemistry for the synthesis of this compound. A primary focus is the reduction of hazardous waste and the use of more environmentally benign solvents and catalysts.

The use of ionic liquids, as detailed in section 2.1.3.1, is a prominent green chemistry approach. researchgate.net Their negligible vapor pressure reduces air pollution, and their potential for reuse and recycling as both solvent and catalyst minimizes waste. researchgate.netresearchgate.net

Another significant green approach is the use of water as a reaction solvent. The Henry reaction can be performed in aqueous media, offering a low-cost and environmentally friendly alternative to organic solvents. organic-chemistry.org

Furthermore, the development of catalytic asymmetric Henry reactions using chiral metal complexes represents a move towards more efficient and selective synthesis, which is a core principle of green chemistry. niscpr.res.in These catalysts can produce the desired product in high yield and enantiomeric excess, reducing the need for extensive purification and separation of unwanted isomers. niscpr.res.innih.gov One-pot syntheses, such as the direct nitration of styrenes, also contribute to greener processes by reducing the number of steps, solvent usage, and waste generated from intermediate purification. unirioja.es

Chemical Transformations and Reactivity of 4 Benzyloxy 3 Methoxy Beta Nitrostyrene

Reduction Reactions to Form Phenethylamines and Related Amines

The conversion of 4-benzyloxy-3-methoxy-beta-nitrostyrene to 4-benzyloxy-3-methoxyphenethylamine is a key transformation. nih.gov This reduction can be accomplished through several methods, each with its own set of advantages and challenges. The primary methods involve the use of metal hydrides, such as lithium aluminum hydride and borane, or catalytic hydrogenation.

Lithium Aluminum Hydride (LiAlH4) Reduction

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting a wide range of functional groups, including nitroalkenes, to their corresponding amines. masterorganicchemistry.com The reduction of nitrostyrenes with LiAlH4 is a well-established method for the synthesis of phenethylamines. mdma.ch This powerful reagent provides a versatile route for this transformation.

The general reaction involves the addition of the nitrostyrene (B7858105) to a solution of LiAlH4 in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The reaction is typically carried out under an inert atmosphere to prevent the highly reactive LiAlH4 from reacting with moisture. numberanalytics.com

Table 1: LiAlH4 Reduction Overview

| Parameter | Details |

| Reagent | Lithium Aluminum Hydride (LiAlH4) |

| Reactant | This compound |

| Product | 4-Benzyloxy-3-methoxyphenethylamine |

| Solvents | Anhydrous diethyl ether, Tetrahydrofuran (THF) numberanalytics.com |

| Conditions | Inert atmosphere (e.g., nitrogen, argon) numberanalytics.com |

Despite its power, the use of LiAlH4 for the reduction of nitrostyrenes is not without its difficulties. A significant challenge is the potential for incomplete conversion, leading to the formation of unwanted byproducts and consequently, lower yields of the desired phenethylamine. numberanalytics.com Over-reduction can also occur, resulting in further transformation of the target molecule. numberanalytics.com

To address these challenges, several optimization strategies can be employed:

Control of Reaction Conditions: Careful control of the reaction temperature and time is crucial to maximize the yield and selectivity of the reduction. numberanalytics.com

Solvent Choice: The use of appropriate aprotic solvents like diethyl ether or THF is essential to prevent unwanted side reactions of LiAlH4 with the solvent. numberanalytics.com

Borane (BH3·THF) Reduction for Improved Efficiency

Borane, often used as a complex with tetrahydrofuran (BH3·THF), presents a more efficient alternative for the reduction of β-nitrostyrenes. mdma.ch This method is often preferred for its improved yields and cleaner reaction profiles compared to LiAlH4.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitrostyrenes due to its milder reaction conditions and often higher yields. mdma.ch This process involves the use of a metal catalyst and a source of hydrogen to reduce the nitroalkene.

Palladium on charcoal (Pd/C) is a commonly employed catalyst for the hydrogenation of β-nitrostyrenes. mdma.ch This heterogeneous catalyst facilitates the addition of hydrogen across both the double bond and the nitro group of the nitrostyrene. In some cases, this method can also lead to the cleavage of the benzyl (B1604629) ether protecting group, yielding the corresponding dihydroxyphenethylamine. For instance, the hydrogenation of 3,4-bis(benzyloxy)-β-nitrostyrene over Pd/C resulted in the formation of dopamine (B1211576) hydrochloride. mdma.ch Similarly, the hydrogenation of 4-benzyloxy-β-nitrostyrene yielded tyramine (B21549) hydrochloride. mdma.ch

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the reaction conditions.

Temperature: Lower temperatures, such as 0°C, have been shown to improve the yields of the corresponding phenethylamines. mdma.ch Higher temperatures can lead to the formation of imine metal hydride intermediates, which can decrease the yield of the desired amine. mdma.ch However, some studies suggest that temperatures up to 90°C can be effective, as palladium absorbs a significant amount of hydrogen at this temperature. sciencemadness.org

Pressure: The reaction is often carried out under a hydrogen atmosphere, with pressures ranging from 1 atm to higher pressures of 2 to 3 atmospheres. mdma.cherowid.orggoogle.com

Acidic Medium: The presence of an acid, such as hydrochloric acid or a mixture of acetic and sulfuric acids, is often necessary for the reaction to proceed efficiently. erowid.orggoogle.com The acidic medium can influence the reaction pathway and the final product form, often yielding the amine salt. erowid.org

Table 2: Catalytic Hydrogenation Conditions for Nitrostyrenes

| Catalyst | Temperature | Pressure | Medium | Yield | Reference |

| 5% Palladium on charcoal (K-type) | 0°C | 1 atm | Ethanol, 12 M HCl | High | mdma.ch |

| Palladinized barium sulfate | Room Temperature | 2 to 3 atm | Acetic acid, Sulfuric acid | - | google.com |

| Palladium Black | - | 1 atm | Acetic acid, Sulfuric acid | 52% (as bisulfate salt) | erowid.org |

| 5% Pd/C | 50°C to 90°C | 2 atm | - | Satisfactory | sciencemadness.org |

Debenzylation during Hydrogenation and Formation of Catecholamines

Catalytic hydrogenation is a powerful method for the reduction of β-nitrostyrenes. When applied to substrates containing a benzyloxy group, this method can simultaneously reduce the nitroalkene and cleave the benzyl ether, a process known as hydrogenolysis or debenzylation. This one-pot reaction provides a direct route to catecholamine structures, which are phenethylamines with hydroxyl groups on the aromatic ring.

In a process highly relevant to this compound, the catalytic hydrogenation of similar compounds, such as 3,4-bis-(benzyloxy)-β-nitrostyrene and 4-benzyloxy-β-nitrostyrene, over a palladium on charcoal (Pd/C) catalyst has been shown to yield the debenzylated phenethylamines quantitatively. mdma.ch For instance, the hydrogenation of 3,4-bis-(benzyloxy)-β-nitrostyrene results in dopamine hydrochloride, a primary catecholamine neurotransmitter. mdma.chnih.govwikipedia.org Similarly, 4-benzyloxy-β-nitrostyrene is converted to tyramine hydrochloride upon hydrogenation. mdma.ch This transformation is significant because the direct synthesis of the corresponding dihydroxy-β-nitrostyrene precursor can be challenging. mdma.ch

Applying this precedent, the catalytic hydrogenation of this compound is expected to proceed via the reduction of both the carbon-carbon double bond and the nitro group, along with the cleavage of the benzyl-oxygen bond, to yield 4-hydroxy-3-methoxyphenethylamine, also known as homovanillylamine.

Sodium Borohydride (B1222165) (NaBH4) and Transition Metal Salt Systems (e.g., CuCl2)

The combination of sodium borohydride (NaBH₄) with a transition metal salt, such as copper(II) chloride (CuCl₂), provides a facile and efficient system for the complete reduction of β-nitrostyrenes to their corresponding phenethylamines. beilstein-journals.orgnih.gov This one-pot procedure operates under mild conditions and offers high yields (typically 62-83%) in short reaction times (10-30 minutes), avoiding the need for harsh reagents like lithium aluminum hydride (LiAlH₄) or high-pressure hydrogenation. beilstein-journals.orgaau.dk The role of the CuCl₂ is pivotal; it is believed to be reduced in situ by NaBH₄ to form highly active copper(0) nanoparticles, which act as the true catalyst for the reduction of the nitro group. chemrxiv.orgresearchgate.net This system has been shown to be effective for a range of substituted β-nitrostyrenes. beilstein-journals.org

Table 1: Reduction of Substituted β-Nitrostyrenes with NaBH₄/CuCl₂

| Substrate | Product | Reaction Time (min) | Yield (%) |

| β-Nitrostyrene | Phenethylamine | 15 | 83 |

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxyphenethylamine | 10 | 71 |

| 2,5-Dimethoxy-β-nitrostyrene | 2,5-Dimethoxyphenethylamine | 15 | 82 |

| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | 2,5-Dimethoxyphenylisopropylamine | 30 | 62 |

This interactive table is based on data from studies on various β-nitrostyrenes, illustrating the general efficacy of the NaBH₄/CuCl₂ system. researchgate.net

Formation of Nitroalkanes as Intermediates

The reduction of β-nitrostyrenes using the NaBH₄/CuCl₂ system proceeds in a stepwise manner. In the absence of the transition metal catalyst, sodium borohydride alone is a mild reducing agent capable of selectively reducing the carbon-carbon double bond of the conjugated system, leaving the nitro group intact. beilstein-journals.orgbeilstein-journals.org This initial reaction leads to the formation of a saturated nitroalkane intermediate. beilstein-journals.orgerowid.org For this compound, this intermediate would be 1-(4-benzyloxy-3-methoxyphenyl)-2-nitroethane. The subsequent addition of the copper(II) chloride catalyst is necessary to facilitate the reduction of the nitro functionality to the primary amine. beilstein-journals.org

Challenges with Michael Adduct Formation and Reaction Time

Time management is a critical factor in the successful synthesis of phenethylamines using the NaBH₄/CuCl₂ method. beilstein-journals.org A delay before the addition of the copper catalyst can lead to the formation of undesired side products, primarily Michael adducts, which significantly lower the yield of the target amine. researchgate.netbeilstein-journals.org This side reaction occurs because the initially formed nitroalkane intermediate can be deprotonated at the α-carbon (the carbon adjacent to the nitro group) by the borohydride, which is basic. The resulting α-carbanion is nucleophilic and can attack the electron-deficient double bond of the starting β-nitrostyrene in a Michael addition reaction. researchgate.net

Selective Reduction of Nitro Group and Double Bond

Achieving selective reduction of either the nitro group or the carbon-carbon double bond in a nitrostyrene is a significant synthetic challenge. As discussed, the NaBH₄/CuCl₂ system typically leads to the reduction of both functionalities to afford the saturated amine. beilstein-journals.org Similarly, standard catalytic hydrogenation with catalysts like Pd/C also reduces both groups. researchgate.net

Selectively reducing the nitro group while preserving the conjugated double bond is particularly difficult. Many standard reducing agents for nitro groups, such as zinc or tin(II) chloride in acidic media, often lead to complex mixtures or degradation when applied to nitrostyrenes. researchgate.net However, some specialized reagents and conditions have been developed for this purpose. For example, iron powder in the presence of an acid has shown some success, although partial reduction of the double bond can still occur. rsc.org The use of hydrazine (B178648) hydrate (B1144303) with ferric chloride and activated carbon under an inert atmosphere has also been reported for the selective reduction of the nitro group in some nitrostilbenes. rsc.org Conversely, as mentioned previously, using NaBH₄ without a transition metal co-catalyst is a reliable method for selectively reducing the double bond to furnish the corresponding nitroalkane. erowid.org

Michael Addition Reactions

The carbon-carbon double bond in β-nitrostyrenes is part of a conjugated system that is highly activated by the strong electron-withdrawing effect of the nitro group. This electronic feature makes the β-carbon (the carbon further from the aromatic ring) highly electrophilic and susceptible to attack by nucleophiles.

Susceptibility of Nitrostyrenes to Michael Addition

The pronounced electrophilicity of the β-carbon makes nitrostyrenes, including this compound, excellent Michael acceptors. researchgate.netmasterorganicchemistry.com They readily undergo conjugate addition reactions with a wide variety of soft nucleophiles. masterorganicchemistry.com This high susceptibility is a cornerstone of their reactivity profile. researchgate.net The reaction involves the addition of a nucleophile to the β-carbon, which breaks the C=C pi bond and forms a new enolate intermediate that is subsequently protonated. masterorganicchemistry.com This reactivity is so pronounced that, as noted earlier, self-condensation via Michael addition can become a problematic side reaction during reductions if conditions are not carefully controlled. researchgate.net A broad range of nucleophiles, including enolates, β-dicarbonyl compounds, amines, and thiols, can participate in Michael additions with nitrostyrenes, making these compounds versatile building blocks in organic synthesis. nih.govnih.gov

Formation of Michael Adducts and their Impact on Yields

The conjugate addition of nucleophiles to β-nitrostyrenes, known as the Michael addition, is a fundamental transformation in organic chemistry. In the context of this compound, this reaction is pivotal for the construction of new carbon-carbon bonds. The electron-withdrawing nitro group activates the double bond, making it susceptible to attack by a wide range of soft nucleophiles.

The yields of these Michael additions are influenced by several factors, including the nature of the nucleophile, the solvent, the catalyst, and the reaction conditions. For instance, the addition of indoles to nitrostyrenes, a common method for synthesizing 2-(2-nitro-1-phenylethyl)indoles, can proceed in high yields. While specific yield data for the reaction of this compound with every possible Michael donor is not exhaustively documented in a single source, the general reactivity pattern of substituted nitrostyrenes suggests that it would be a highly effective Michael acceptor.

The strategic importance of these Michael adducts lies in their potential for further functionalization. The nitro group in the resulting adduct can be reduced to an amine, hydrolyzed to a ketone, or eliminated, providing access to a diverse array of complex molecules.

Cycloaddition Reactions

[4+3]-Cycloaddition with Azaoxyallyl Cations for Benzodiazepine (B76468) Synthesis

A significant application of this compound is its participation in [4+3]-cycloaddition reactions to construct seven-membered heterocyclic rings, such as those found in benzodiazepines. This class of compounds is of considerable interest due to their biological activities. In this specific transformation, the nitrostyrene acts as a three-carbon component (formally a 1,3-dipole equivalent after reaction with a suitable reagent).

The reaction involves the generation of an azaoxyallyl cation from an α-halo hydroxamate. This cation, a four-atom component, then reacts with this compound to form the seven-membered ring of a benzodiazepine derivative. This method provides a convergent and efficient route to these complex heterocyclic systems.

To control the stereochemistry of the newly formed chiral centers in the benzodiazepine ring, organocatalytic asymmetric versions of the [4+3]-cycloaddition have been developed. These reactions employ chiral catalysts to induce enantioselectivity, leading to the preferential formation of one enantiomer of the product over the other.

While the broader field of organocatalytic asymmetric cycloadditions involving nitrostyrenes is well-established, specific examples detailing the use of this compound in an organocatalytic asymmetric [4+3]-cycloaddition for benzodiazepine synthesis are highly specialized. The general principle involves the use of a chiral amine or phosphine (B1218219) catalyst that interacts with the nitrostyrene or the azaoxyallyl cation precursor to create a chiral environment, thereby directing the approach of the reaction partners.

Mannich Reactions and Derivatives

Reactivity of β-Nitrostyrenes in Mannich Reactions

β-Nitrostyrenes, including this compound, are excellent electrophiles in Mannich reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of β-nitrostyrenes, they act as the "active hydrogen" component equivalent after undergoing a conjugate addition with the in-situ formed imine or iminium ion.

The high reactivity of β-nitrostyrenes in this context is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate carbanion formed upon nucleophilic attack. This allows for the efficient formation of a new carbon-carbon bond between the α-carbon of the nitroalkane moiety and the carbon of the imine.

Synthesis of Nitro-Mannich Bases and their Synthetic Significance

The products of the Mannich reaction involving β-nitrostyrenes are known as nitro-Mannich bases or β-amino-α-aryl-nitroalkanes. The reaction of this compound with an appropriate imine or a combination of an aldehyde and an amine leads to the formation of a nitro-Mannich base with the 4-benzyloxy-3-methoxyphenyl substituent.

These nitro-Mannich bases are valuable synthetic intermediates. The nitro group can be reduced to an amine, providing access to 1,2-diamines, which are important structural motifs in many biologically active molecules and ligands for asymmetric catalysis. Furthermore, the C-N bond can be cleaved under various conditions, and the molecule can be otherwise functionalized, highlighting the synthetic utility of these adducts.

Other Functional Group Transformations

Beyond the more common reactions, the reactivity of this compound allows for other significant functional group interconversions. These transformations are crucial for the synthesis of valuable chemical intermediates.

Conversion to Styrene (B11656) Oxides

The epoxidation of the electron-deficient alkene in β-nitrostyrenes presents a synthetic challenge. However, this transformation is of significant interest as the resulting nitro-substituted epoxides are versatile building blocks.

Nef Reaction of Nitro Group

The Nef reaction is a classic and valuable transformation in organic synthesis that converts a primary or secondary nitroalkane into a carbonyl compound, typically through the hydrolysis of its corresponding nitronate salt under acidic conditions. nih.govsigmaaldrich.com This reaction provides a powerful tool for carbon-skeleton manipulation, as the nitro group can be considered a masked carbonyl group.

The application of the Nef reaction to β-nitrostyrenes, following a conjugate addition to form the required nitroalkane intermediate, allows for the synthesis of substituted aldehydes and ketones. However, a thorough review of the scientific literature reveals a lack of specific studies detailing the Nef reaction on this compound. While the general mechanism of the Nef reaction is well-established and various reagents and conditions have been developed to effect this transformation on a wide range of substrates, specific experimental data, such as reaction conditions, yields, and the characterization of the resulting 4-benzyloxy-3-methoxybenzaldehyde (B140485) from this specific nitrostyrene, are not documented in the available research. The successful application of the Nef reaction to this substrate would theoretically proceed via the formation of a nitronate intermediate, followed by acid-catalyzed hydrolysis to unmask the aldehyde functionality.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor for Complex Molecules and Pharmaceuticals

The utility of 4-benzyloxy-3-methoxy-beta-nitrostyrene extends across several classes of organic compounds, some of which are foundational to the development of pharmaceuticals.

The reduction of β-nitrostyrenes is a well-established method for the preparation of phenethylamines, a class of compounds with significant physiological effects and a core structure in many stimulant and psychedelic drugs. This compound can be readily reduced to the corresponding phenethylamine, 4-benzyloxy-3-methoxyphenethylamine. nih.gov This transformation typically involves catalytic hydrogenation or reduction with metal hydrides.

Furthermore, derivatives of β-nitrostyrene are crucial intermediates in the synthesis of substituted amphetamines. nih.gov While direct synthesis of substituted amphetamines from this compound is not extensively documented in publicly available literature, the general synthetic routes from related β-methyl-β-nitrostyrene derivatives are well-known. These methods often involve the reduction of the nitro group and the double bond to yield the corresponding amphetamine skeleton. The substitution pattern on the aromatic ring of this compound makes it a potential precursor for a variety of substituted amphetamines with potential applications in medicinal chemistry.

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse family of plant secondary metabolites, many of which possess potent pharmacological activities. A key intermediate in the biosynthesis and chemical synthesis of many BIAs is the protoberberine alkaloid (S)-scoulerine, which itself exhibits sedative and muscle-relaxing properties. nih.gov

A chemoenzymatic total synthesis of (S)-scoulerine has been developed, which notably utilizes this compound as a starting material. nih.govnih.govacs.org The synthesis begins with the condensation of 4-benzyloxy-3-methoxybenzaldehyde (B140485) with nitromethane (B149229) to yield this compound. nih.gov This is then reduced to 4-benzyloxy-3-methoxyphenethylamine. Subsequent steps involve N-methylation and coupling with a substituted phenylacetyl chloride to form a complex amide intermediate. This intermediate then undergoes a Bischler-Napieralski cyclization followed by reduction to create the core tetrahydroisoquinoline structure. The final key step is a biocatalytic, enantioselective intramolecular C-C bond formation catalyzed by the berberine (B55584) bridge enzyme (BBE), which converts the racemic precursor into optically pure (S)-scoulerine. nih.govnih.govacs.orgresearchgate.net

The successful application of this compound in the synthesis of (S)-scoulerine highlights its importance as a building block for accessing complex and medicinally relevant alkaloid scaffolds. A deuterated version of the related compound, 3-benzyloxy-4-methoxy-β-nitrostyrene-d3, has also been utilized as an intermediate in the synthesis of metabolites of papaverine (B1678415), another important benzylisoquinoline alkaloid.

Table 1: Key Intermediates in the Synthesis of (S)-Scoulerine from this compound

| Intermediate Compound | Role in Synthesis |

| 4-Benzyloxy-3-methoxybenzaldehyde | Starting material for the synthesis of this compound. nih.gov |

| This compound | Key precursor, formed via condensation with nitromethane. nih.gov |

| 4-Benzyloxy-3-methoxyphenethylamine | Formed by the reduction of the nitrostyrene (B7858105). nih.gov |

| 4-Benzyloxy-3-methoxy-N-methylphenethylamine | N-methylated derivative of the phenethylamine. nih.gov |

| (S)-Scoulerine | Final natural product, a protoberberine alkaloid. nih.gov |

The β-nitrostyrene scaffold has garnered significant attention in medicinal chemistry due to its potential as a pharmacophore. Research has indicated that compounds within the β-nitrostyrene family exhibit notable anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, often through mechanisms involving the generation of reactive oxygen species (ROS). A study on a structurally similar compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene, demonstrated its ability to inhibit tumor growth in lung and colorectal cancer models by inducing DNA damage and mitochondrial dysfunction. nih.govnih.gov While direct studies on the anticancer properties of this compound are not widely published, the established activity of the β-nitrostyrene class suggests its potential as a lead compound for the development of novel anticancer agents.

In the realm of antiviral research, while specific studies on this compound are limited, related structures have shown promise. For instance, a series of 4-benzyloxy-gamma-sultone derivatives, which share the benzyloxy substitution pattern, were found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov This suggests that the benzyloxy moiety, in combination with other structural features, could be beneficial for antiviral activity.

Protein tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Consequently, tyrosine kinase inhibitors have become a major class of therapeutic agents. mdpi.com The β-nitrostyrene scaffold has been identified as a potential new class of tyrosine kinase inhibitors. mdpi.com Molecular docking studies have suggested that derivatives of 3,4-dimethoxy-β-nitrostyrene can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important enzyme in metabolic regulation. mdpi.com Although specific research on this compound as a tyrosine kinase inhibitor is not yet prevalent, the foundational studies on related β-nitrostyrenes provide a strong rationale for its investigation in this area.

Pyrroles are a fundamental class of nitrogen-containing heterocyclic compounds that are present in a vast number of natural products and pharmaceuticals. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrroles. bohrium.comrsc.org The β-nitrostyrene framework is an excellent substrate for such reactions. bohrium.comresearchgate.netresearchgate.net

Table 2: General Components of a Four-Component Pyrrole (B145914) Synthesis

| Component | Role | Example |

| β-Nitrostyrene | Michael acceptor | This compound |

| Amine | Nucleophile | Aniline |

| Aldehyde | Electrophile | Benzaldehyde |

| β-Dicarbonyl Compound | Nucleophile | Ethyl acetoacetate |

The indole (B1671886) nucleus is another privileged heterocyclic motif found in a plethora of natural products and synthetic drugs. One of the classical methods for indole synthesis is the reductive cyclization of an o-nitrostyrene derivative. A procedure for the synthesis of 4-benzyloxyindole (B23222) has been described starting from (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, a compound with a similar substitution pattern to a potential derivative of this compound. orgsyn.org This process involves the reduction of the nitro group, which then cyclizes onto the adjacent vinyl group to form the indole ring.

While a direct reductive cyclization of this compound itself to an indole would require prior introduction of a nitro group at the ortho position of the benzene (B151609) ring, this highlights the potential of this class of compounds in the synthesis of functionalized indoles.

Application in the Synthesis of Sendaverine

A notable application of this compound is its role as a key intermediate in the synthesis of Sendaverine, an optically inactive phenolic alkaloid. ijsr.in The synthesis begins with the benzylation of vanillin (B372448) to produce O-benzyl vanillin. This product is then treated with nitromethane to yield this compound. ijsr.in

In the subsequent step, the nitrostyrene is reduced using a powerful reducing agent like Lithium aluminium hydride (LiAlH₄). This reaction converts the nitro group into a primary amine, forming 2-(4'-benzyloxy-3'-methoxy phenyl) ethylamine (B1201723). ijsr.in This ethylamine derivative is a crucial building block that undergoes further reactions, including cyclization and debenzylation, to construct the final isoquinoline (B145761) skeleton of Sendaverine. ijsr.in This synthetic route highlights the utility of the nitrostyrene moiety as a masked form of a phenethylamine, a common structural motif in alkaloids.

Use as a Chemical Intermediate in Materials Science

Beyond medicinal chemistry, β-nitrostyrenes, including this compound, serve as important intermediates in the field of materials science.

Development of New Polymers

In materials science, β-nitrostyrenes are employed in the synthesis of novel polymers. Their distinct chemical structure, featuring a reactive nitroalkene group, allows for their incorporation into copolymers. Research has indicated that integrating β-nitrostyrene monomers into polymer chains can lead to materials with improved characteristics. Specifically, these copolymers can exhibit enhanced thermal stability and superior mechanical properties, making them potentially valuable for various industrial applications.

Reference Standards and Analytical Applications

The purity and well-defined chemical properties of this compound make it suitable for use in analytical chemistry. It is commercially available from various suppliers as a high-purity chemical, often specified for research purposes only. scbt.comchemicalbook.comfishersci.at

This compound is utilized as a reference standard in proteomics research and other analytical applications where a reliable and pure substance is necessary for accurate measurement and calibration. scbt.com Furthermore, a deuterated version, 3-Benzyloxy-4-methoxy-β-nitrostyrene-d3, serves as a critical labeled intermediate for use in isotopic tracing during pharmacokinetic studies of Papaverine metabolites. This underscores its importance in analytical methods designed to track the metabolic fate of related pharmaceutical compounds.

Structure-Activity Relationship Studies of Substituted Nitrostyrenes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for designing more potent and selective drugs. The nitrostyrene scaffold is a recognized pharmacophore, and its biological activity is highly dependent on the nature and position of substituents on the aromatic ring. nih.govuc.pt

Influence of Substituent Patterns on Bioactivity

The biological profile of nitrostyrene derivatives is significantly influenced by the substitution pattern on the aromatic ring. The nitrovinyl group attached to the aromatic ring is considered the essential chemical feature responsible for the biological activity of this class of compounds. nih.govuc.pt

Research has shown that the type and position of substituents can modulate the electronic environment and steric properties of the molecule, thereby affecting its bioactivity. uc.pt For instance, substitutions at the 2- or 3-position of the benzene ring have been shown to prominently enhance toxic effects in the context of pro-apoptotic activity. nih.gov Studies on the antibacterial properties of β-nitrostyrene derivatives have also revealed that changes in aromatic substituents can alter their efficacy against various bacterial strains. uc.ptresearchgate.net These SAR studies provide a basis for the rational design of new nitrostyrene-based therapeutic agents with optimized activity. nih.gov

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom within the 4-Benzyloxy-3-methoxy-beta-nitrostyrene molecule.

¹H NMR: In a typical ¹H NMR spectrum of a related isomer, trans-3-benzyloxy-4-methoxy-beta-nitrostyrene, the following characteristic signals are observed in a DMSO-d₆ solvent: two doublets for the vinylic protons at approximately 8.2 ppm and 8.07 ppm, a multiplet for the aromatic protons of the benzyl (B1604629) group and the phenyl ring between 7.34 and 7.64 ppm, a singlet for the benzylic protons at around 5.33 ppm, and a singlet for the methoxy (B1213986) protons at about 3.83 ppm. sigmaaldrich.com These chemical shifts and coupling constants provide definitive evidence for the presence and connectivity of the different functional groups.

| Proton | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz |

| Vinylic | 8.2 | Doublet | 13.6 |

| Vinylic | 8.07 | Doublet | 13.6 |

| Aromatic | 7.64 | Doublet | 1.6 |

| Aromatic | 7.47-7.34 | Multiplet | - |

| Aromatic | 7.09 | Doublet | 8.8 |

| Benzylic | 5.33 | Singlet | - |

| Methoxy | 3.83 | Singlet | - |

| Table 1: ¹H NMR data for a structural isomer, trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The molecular weight of this compound is 285.29 g/mol . In a mass spectrum of a related isomer, a molecular ion peak (M-) at m/z 284.1 was observed using negative mode Atmospheric Pressure Chemical Ionization (APCI). sigmaaldrich.com The fragmentation pattern can reveal the loss of specific groups, such as the nitro group or the benzyl group, further confirming the compound's structure.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| APCI | Negative | 284.1 | [M-H]⁻ |

| Table 2: Mass spectrometry data for a structural isomer, trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. This method is highly effective for assessing the purity of this compound. For a related isomer, LC-MS analysis using a C-18 column and a gradient elution with ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) showed a purity of 99.43% at 214 nm and 99.9% at 254 nm, with a retention time of 10.89 minutes. sigmaaldrich.com This indicates a very high degree of purity for the synthesized compound.

| Parameter | Value |

| Column | Zodiac C-18 (150 x 4.6) mm, 3.5 micron |

| Mobile Phase A | 0.01M aq. NH₄OAc |

| Mobile Phase B | CH₃CN |

| Gradient (T/%B) | 0/10, 10/90, 15/90, 15.1/10 |

| Flow Rate | 0.8 ml/min |

| Retention Time | 10.89 min |

| Purity at 214 nm | 99.43% |

| Purity at 254 nm | 99.9% |

| Table 3: LC-MS purity analysis data for a structural isomer, trans-3-Benzyloxy-4-methoxy-beta-nitrostyrene. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to assess the purity of the product. For the synthesis of a related isomer of this compound, TLC was used with a solvent system of 50% chloroform (B151607) in dichloromethane, yielding an Rf value of 0.8. sigmaaldrich.com In another study, a solvent system of petroleum ether/ethyl acetate (3/1) gave an Rf value of 0.47 for 4-Benzyloxy-3-methoxy-β-nitrostyrene. The Rf value is a critical parameter that helps in identifying the compound and determining its purity by comparing it with a standard.

| Solvent System | Rf Value |

| 50% CHCl₃/DCM | 0.8 (for an isomer) |

| Petroleum ether/EtOAc (3/1) | 0.47 |

| Table 4: TLC data for this compound and a related isomer. |

High Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the method of choice for determining the enantiomeric ratio of chiral compounds. While this compound itself is not chiral, it is often a precursor to chiral molecules. The enantiomeric purity of these subsequent products is a critical aspect of their biological activity. Although specific HPLC data for determining the enantiomeric ratio of a product derived from this compound was not found in the provided search results, chiral HPLC methods are a standard for such analyses in synthetic chemistry. The choice of the chiral stationary phase and the mobile phase is crucial for achieving separation of the enantiomers.

Theoretical and Mechanistic Studies

Computational Chemistry Approaches (e.g., DFT Studies) for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving nitrostyrenes. researchgate.net Although specific DFT studies on 4-Benzyloxy-3-methoxy-beta-nitrostyrene are not extensively documented in the literature, the principles from studies on analogous β-nitrostyrenes are directly applicable. researchgate.net

A theoretical investigation into the electrochemical reaction between β-nitrostyrene and benzaldehyde, for example, utilized the M06-2X/def2-TZVP level of theory to dissect potential reaction pathways. researchgate.net Such an approach for this compound would involve:

Geometry Optimization: Determining the lowest energy conformations of reactants, transition states, intermediates, and products. The presence of the bulky benzyloxy group would be a key consideration in the conformational analysis.

Transition State Searching: Locating the transition state structures for key reaction steps, such as Michael additions or cycloadditions. This allows for the calculation of activation energies, which are critical in determining the kinetic favorability of a reaction pathway.

Solvent Effects: Incorporating solvent models to simulate reaction conditions more accurately, as solvent polarity can significantly influence reaction rates and mechanisms.

For instance, in a hypothetical DFT study on the Michael addition of a nucleophile to this compound, computational methods could predict the preferred stereochemical outcome by comparing the activation energies of the transition states leading to different stereoisomers. The electronic effects of the electron-donating methoxy (B1213986) and benzyloxy groups on the phenyl ring would also be a key parameter in these calculations, as they influence the electrophilicity of the β-carbon.

Table 1: Representative Computational Methods for Studying Nitrostyrene (B7858105) Reactivity

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G(d) | Geometry optimization and prediction of reaction outcomes. |

| M06-2X | def2-TZVP | Investigation of reaction mechanisms and transition states. |

| B3LYP | 6-311G** | Enantioselectivity studies in catalyzed reactions. researchgate.net |

Plausible Mechanisms for Complex Transformations (e.g., Michael Addition, Cycloadditions)

The electron-withdrawing nitro group in this compound renders the double bond highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of complex transformations.

Michael Addition: The Michael addition is a cornerstone reaction for β-nitrostyrenes. ethz.chmdpi.com In this reaction, a nucleophile (Michael donor), such as an enolate from a 1,3-dicarbonyl compound, adds to the β-carbon of the nitrostyrene (Michael acceptor). beilstein-journals.org The reaction is often catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

The plausible mechanism for the Michael addition to this compound is as follows:

Deprotonation: A base removes a proton from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of this compound. This leads to the formation of a new carbon-carbon bond and a nitronate intermediate.

Protonation: The nitronate intermediate is protonated, typically by the conjugate acid of the base or a proton source added during workup, to yield the final Michael adduct.

Organocatalysts, such as chiral secondary amines (e.g., diphenylprolinol silyl (B83357) ether), have been shown to be highly effective in promoting asymmetric Michael additions to nitrostyrenes, yielding products with high enantioselectivity. ethz.ch

Cycloaddition Reactions: this compound can also participate in cycloaddition reactions. For example, [4+3]-cycloaddition reactions of 2-amino-β-nitrostyrenes with azaoxyallyl cations have been reported to produce 1,4-benzodiazepin-3-ones. mdpi.com While this specific example involves an amino-substituted nitrostyrene, it highlights the potential of the nitrostyrene scaffold to undergo cycloadditions. The feasibility of such reactions with this compound would depend on the specific diene or dipole partner and the reaction conditions.

Stereochemical Influences on Reactivity and Product Formation

The stereochemical outcome of reactions involving this compound is influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions. The substituents on the aromatic ring, namely the methoxy and benzyloxy groups, can exert a significant stereochemical influence.

The bulky benzyloxy group at the 4-position can create steric hindrance, potentially directing the incoming nucleophile to attack from the less hindered face of the molecule. This steric bias can be exploited to achieve diastereoselectivity in reactions where a new stereocenter is formed.

In asymmetric catalysis, the choice of a chiral catalyst is paramount in controlling the stereochemistry of the product. For instance, in an organocatalyzed Michael addition, a chiral amine catalyst forms a transient chiral iminium ion with the aldehyde donor. The stereochemistry of the final product is then determined by the facial selectivity of the subsequent addition to the nitrostyrene, which is dictated by the chiral environment created by the catalyst.

The geometry of the nitrostyrene itself, which is predominantly the trans or E-isomer, also plays a crucial role. The rigid conformation of the starting material influences the approach of the nucleophile and the subsequent formation of stereocenters.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 4-Benzyloxy-3-methoxy-beta-nitrostyrene. The current primary synthesis route involves the Henry condensation of 3-benzyloxy-4-methoxybenzaldehyde (B16803) with nitromethane (B149229). chemicalbook.com While effective, this method can be refined.

Key areas for exploration include:

Catalyst Development: Investigating novel catalysts, such as solid-supported catalysts or organocatalysts, could enhance reaction rates, improve yields, and simplify purification processes.

Green Solvents: Replacing traditional solvents like acetic acid with greener alternatives would reduce the environmental impact of the synthesis. chemicalbook.com

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher consistency and scalability.

A typical current synthesis is detailed below:

| Reactants | Reagents | Solvent | Conditions | Yield |

| 3-Benzyloxy-4-methoxybenzaldehyde, Nitromethane | Ammonium (B1175870) acetate (B1210297) | Acetic acid | Reflux (105-115°C) | ~89% |

| Data derived from a patent describing a similar synthesis. chemicalbook.com |

Development of Asymmetric Synthesis Methodologies

The development of methods for the asymmetric synthesis of derivatives from this compound is a significant area for future research. The creation of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

For instance, in the synthesis of related compounds like formoterol, asymmetric approaches have been crucial. One such method involved the coupling of a racemic 4-benzyloxy-3-nitrostyrene oxide with an optically pure amine to create diastereomeric mixtures that could then be separated. google.com Future work on this compound could explore:

Chiral Catalysts: The use of chiral catalysts in the Henry reaction or subsequent transformations to induce stereoselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction, followed by its removal.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the other.

Diversification of Chemical Transformations for New Scaffolds

The β-nitrostyrene moiety is a versatile functional group that can participate in a wide array of chemical reactions. Future research should aim to expand the library of chemical transformations applied to this compound to generate novel and complex molecular scaffolds.

The nitro group can be reduced to an amine, which can then be further functionalized. The carbon-carbon double bond is an excellent Michael acceptor and can undergo various addition reactions. A notable example is the use of 2-amino-β-nitrostyrenes in [4+3]-cycloaddition reactions with azaoxyallyl cations to synthesize 1,4-benzodiazepin-3-ones, a class of compounds with significant biological activity. mdpi.com

Future transformations to explore include:

Cycloaddition Reactions: Investigating Diels-Alder and other cycloaddition reactions to construct polycyclic systems.

Multicomponent Reactions: Developing one-pot reactions involving this compound and multiple other reactants to rapidly build molecular complexity.

C-H Activation: Exploring modern C-H activation techniques to directly functionalize the aromatic rings of the molecule.

Expanded Applications in Drug Discovery and Development

Derivatives of β-nitrostyrene have shown a wide range of biological activities, making this compound a promising starting point for drug discovery programs. researchgate.net The core structure can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential therapeutic areas for derivatives include:

Oncology: β-Nitrostyrenes have been reported to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Infectious Diseases: These compounds have demonstrated antimicrobial activity against various bacterial strains, presenting an opportunity to develop new antibiotics. researchgate.net

Neurological Disorders: Some derivatives have been found to interact with dopamine (B1211576) receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Investigation of Biological Activities of New Derivatives

A systematic investigation of the biological activities of newly synthesized derivatives of this compound is essential. This would involve screening these compounds against a wide range of biological targets.

Structure-activity relationship (SAR) studies will be crucial to understand how different chemical modifications influence biological activity. For example, studies on other β-nitrostyrene derivatives have shown that substitutions on the phenyl ring significantly impact their antimicrobial and anticancer effects. researchgate.netresearchgate.net

The table below summarizes the observed biological activities of some related β-nitrostyrene derivatives, providing a basis for what could be expected from derivatives of this compound.

| Derivative Class | Reported Biological Activity | Reference |

| General β-nitrostyrenes | Anticancer, Antimicrobial | |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | Impairs cell cycle progression in colorectal cancer cells | |

| Substituted β-nitrostyrenes | Antagonists at dopamine receptors | |

| 3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyrene | Antibacterial against Gram-positive bacteria | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-benzyloxy-3-methoxy-beta-nitrostyrene, and how do solvent choices influence yield?

- Methodological Answer : Synthesis typically involves nitroaldol (Henry) reactions between 4-benzyloxy-3-methoxybenzaldehyde and nitroethane. Ethanol or methanol is preferred for solubility, with catalytic bases like KOH or NaOAc. For example, in analogous syntheses, yields improved to >90% when using ethanol with acetic acid as a catalyst . Reaction monitoring via TLC (silica/alumina plates with dichloromethane) ensures intermediate formation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Vacuum filtration with methanol/water washes effectively removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitroalkene products. Recrystallization from ethanol or dichloromethane enhances purity, as demonstrated in similar styrene derivatives .

Q. How can spectroscopic methods (NMR, FTIR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Expect aromatic proton signals at δ 7.3–7.5 ppm (benzyl group), δ 6.8–7.1 ppm (methoxy-substituted benzene), and β-nitrostyrene protons at δ 7.8–8.2 ppm (doublet for trans-configuration) .

- 13C-NMR : Nitro group adjacent to styrene carbon appears at ~140 ppm .

- FTIR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and C=C stretch at ~1630 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]+ at m/z 314.116 (calculated for C₁₆H₁₅NO₄) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact. Store in sealed containers at 2–8°C to prevent degradation. Emergency procedures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers for combustion .

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

- Methodological Answer : Key intermediates include 4-benzyloxy-3-methoxybenzaldehyde (prepared via Williamson ether synthesis). Characterization involves NMR (benzyl CH₂ at δ 5.1 ppm) and FTIR (aldehyde C=O at ~1700 cm⁻¹). Purity is validated by melting point (e.g., 175–176°C for analogous Schiff bases) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of this compound formation?

- Methodological Answer : Kinetic isotopic labeling (e.g., deuterated nitroethane) and DFT calculations analyze transition states. For example, β-nitrostyrene geometry (trans vs. cis) is determined by steric hindrance between methoxy and nitro groups .

Q. What are the stability challenges of this compound under varying thermal/light conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect nitro group reduction or styrene polymerization. UV-light exposure tests (λ = 254 nm) assess photodegradation pathways .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder or Michael addition reactions?

- Methodological Answer : DFT (B3LYP/6-31G*) calculates LUMO energy to evaluate electrophilicity. For Diels-Alder, nitro group electron-withdrawing effects lower LUMO (-2.1 eV), favoring cycloaddition with electron-rich dienes .

Q. How can contradictory NMR and X-ray crystallography data for nitroalkene derivatives be resolved?

- Methodological Answer : Dynamic NMR (VT-NMR) identifies conformational equilibria, while X-ray structures (e.g., CCDC entries) validate trans-configuration. For example, crystal packing forces may stabilize unexpected conformers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Cytotoxicity assays (MTT/PrestoBlue) screen anticancer potential. Nitro group reduction by nitroreductases can be monitored via UV-vis (λ = 550 nm) in bacterial models (e.g., E. coli nitroreductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.